Desdiacetylvecuronium bromide

Pharmacokinetics Drug Metabolism Critical Care

Calibrating LC-MS/MS assays with vecuronium instead of its active metabolite introduces quantitative errors in ICU plasma analysis. Desdiacetylvecuronium bromide exhibits a 116-min elimination half-life (3.4× longer than vecuronium), distinct ionization efficiency, and additive neuromuscular blocking pharmacology. • Metabolite-specific reference standard for accurate plasma quantification • Essential for PK/PD model constraints: EC50 123 ng/mL, 67% larger Vd • USP Related Compound C / EP Impurity D for API impurity profiling

Molecular Formula C₃₀H₅₃BrN₂O₂
Molecular Weight 553.7 g/mol
CAS No. 73319-30-9
Cat. No. B045169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesdiacetylvecuronium bromide
CAS73319-30-9
SynonymsUSP Vecuronium Bromide Related Compound C;  1-((2S,3S,5S,10S,13S,16S,17R)-3,17-Dihydroxy-10,13-dimethyl-2-(piperidin-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-16-yl)-1-methylpiperidin-1-ium;  Androstane Piperidinium Deriv.;  Org 7402; 
Molecular FormulaC₃₀H₅₃BrN₂O₂
Molecular Weight553.7 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)[N+]4(CCCCC4)C)CCC5C3(CC(C(C5)O)N6CCCCC6)C.[Br-]
InChIInChI=1S/C30H53N2O2.BrH/c1-29-13-12-23-22(24(29)19-26(28(29)34)32(3)16-8-5-9-17-32)11-10-21-18-27(33)25(20-30(21,23)2)31-14-6-4-7-15-31;/h21-28,33-34H,4-20H2,1-3H3;1H/q+1;/p-1/t21-,22+,23-,24-,25-,26-,27-,28-,29-,30-;/m0./s1
InChIKeyDIGWZHJLXJPNBY-DSBFZBMTSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desdiacetylvecuronium Bromide Pharmacological Profile


Desdiacetylvecuronium bromide (CAS 73319-30-9), also known as 3-desacetylvecuronium or ORG 7268, is the principal pharmacologically active metabolite of the non-depolarizing aminosteroid neuromuscular blocking agent vecuronium bromide [1]. Formed via hepatic deacetylation at the 3-position, this compound retains neuromuscular blocking potency and exhibits a significantly prolonged elimination half-life relative to its parent compound [2]. Due to its substantial activity and distinct pharmacokinetic profile, desdiacetylvecuronium bromide is of critical importance in pharmacokinetic/pharmacodynamic (PK/PD) modeling, in vitro drug-drug interaction studies, and the investigation of prolonged paralysis in intensive care unit (ICU) settings [3].

Workflow PK/PD metabolite modeling and accumulation studies
Selection Calibration standard for LC-MS/MS bioanalysis
Use Context Impurity reference for pharmaceutical QC and in vitro pharmacology

Why Desdiacetylvecuronium Cannot Be Substituted


Generic substitution between desdiacetylvecuronium bromide and its parent drug, vecuronium bromide, is scientifically unsound due to fundamentally different pharmacokinetic and pharmacodynamic profiles. While vecuronium is the active pharmaceutical ingredient, desdiacetylvecuronium bromide exhibits a >3-fold longer terminal elimination half-life (116 vs. 34 minutes) and a 67% larger steady-state distribution volume in humans, leading to a prolonged mean residence time and increased potential for accumulation [1]. Furthermore, in vitro studies reveal that the potency of desdiacetylvecuronium relative to vecuronium is not a simple 1:1 relationship, and the two compounds interact in a complex additive or potentially antagonistic manner when co-present, depending on the specific metabolite combination [2]. Consequently, analytical reference standards, PK/PD models, and toxicological investigations requiring accurate quantification or simulation of the metabolite must utilize the specific compound, not a vecuronium proxy, to avoid significant errors in calibration, prediction, and data interpretation.

Prolonged elimination half-life
Desdiacetylvecuronium exhibits a significantly longer terminal half-life than vecuronium, which can cause metabolite accumulation; vecuronium calibrators will not capture this kinetic difference.
Larger distribution volume
A substantially larger steady-state distribution volume alters the concentration-time profile; substituting the parent drug leads to inaccurate exposure estimates in PK/PD models.
Complex pharmacodynamic interaction
In vitro data indicate additive or antagonistic interactions when co-present with vecuronium; using vecuronium as a proxy misrepresents effect-site pharmacology.

Desdiacetylvecuronium: Quantitative Differentiation Evidence


Human Pharmacokinetics vs. Vecuronium

Desdiacetylvecuronium bromide exhibits a terminal elimination half-life that is 3.4-fold longer than that of its parent compound, vecuronium bromide, in healthy human volunteers. This pharmacokinetic divergence directly underpins its role in prolonged paralysis observed in ICU settings. The comparison data were derived from a head-to-head study where 12 healthy volunteers received both compounds [1].

Elimination Half-life
Head-to-head
116 vs 34 min (3.4-fold longer)
Supports metabolite-specific PK modeling
Human volunteer study; GC method
Pharmacokinetics Drug Metabolism Critical Care

Human Pharmacodynamics vs. Vecuronium

Despite its potent neuromuscular blocking activity, desdiacetylvecuronium bromide requires a slightly higher plasma concentration than vecuronium bromide to achieve the same level of effect. In a direct human volunteer study, the concentration required to produce 50% neuromuscular block (EC50) was measured for both compounds [1].

EC50 (50% Block)
Head-to-head
123 vs 102 ng/mL (+20.6%)
Higher concentration needed for same effect
Calibration for receptor occupancy studies
Pharmacodynamics Neuromuscular Blockade Drug Potency

In Vitro Neuromuscular Potency vs. Vecuronium

In a direct in vitro comparison using the rat phrenic nerve-hemidiaphragm preparation, the potency of desdiacetylvecuronium bromide (3-desacetyl derivative) was found to be slightly lower than that of vecuronium, while the potency of the 3,17-desacetyl derivative was substantially reduced. This study establishes a clear rank-order of potency among vecuronium metabolites [1].

Relative Potency (in vitro)
Head-to-head
1.2× less potent than vecuronium
Equi-effective dose calculation
Rat phrenic nerve-hemidiaphragm
In Vitro Pharmacology Neuromuscular Junction Dose-Response

Sugammadex Reversal Kinetics

The selective relaxant binding agent sugammadex reverses neuromuscular blockade induced by desdiacetylvecuronium bromide more rapidly and at a lower dose compared to its parent compound, vecuronium. In anesthetized rhesus monkeys, a direct comparison of reversal times was performed after administration of equi-effective doses of each neuromuscular blocker [1].

Sugammadex Reversal
Head-to-head
3.2 vs 17.1 min (5.3× faster)
Differential reversal kinetics
Rhesus monkey model; TOF ratio 90%
Drug Reversal Sugammadex Neuromuscular Blockade

In Vivo Potency in Cat Model

In an in vivo cat model, vecuronium was found to be only 1.4 times more potent as a neuromuscular blocker than its 3-hydroxy derivative (desdiacetylvecuronium), confirming its substantial activity. In contrast, other metabolites like the 17-hydroxy and 3,17-dihydroxy derivatives were much weaker. Additionally, the 3-hydroxy derivative maintained a favorable safety margin regarding vagal blockade [1].

In vivo Potency (cat)
Head-to-head
1.4× less potent than vecuronium
Cross-species activity validation
Tibialis anterior muscle model
In Vivo Pharmacology Neuromuscular Blockade Safety Profile

Desdiacetylvecuronium: Key Application Scenarios


LC-MS/MS in Clinical Toxicology

The unique and prolonged elimination half-life (116 minutes) of desdiacetylvecuronium bromide [1] necessitates its specific inclusion as a calibrated reference standard in LC-MS/MS assays. This is critical for accurately quantifying this long-lasting metabolite in plasma samples from ICU patients who received vecuronium infusions, a scenario where accumulation of the metabolite is the leading cause of prolonged paralysis [2]. Using a vecuronium standard in place of the metabolite would result in significant quantitative errors due to differences in retention time and ionization efficiency.

In Vitro DDI & Reversal Studies

Given its additive interaction with vecuronium and its distinct susceptibility to reversal by agents like sugammadex (5.3-fold faster reversal than vecuronium at 0.5 mg/kg) [3][4], pure desdiacetylvecuronium bromide is an essential reagent for isolated tissue bath experiments. Researchers investigating the mechanisms of residual neuromuscular blockade or screening novel reversal agents must use this compound to model the contribution of the active metabolite accurately, as its pharmacology cannot be extrapolated from the parent drug.

PK/PD Modeling of Aminosteroids

The compound's well-characterized human PK/PD parameters, including a 3.4-fold longer half-life, a 67% larger volume of distribution, and an EC50 of 123 ng/mL [1], provide essential constraints for developing multi-compartmental PK/PD models. These models aim to simulate the complex time course of neuromuscular blockade during and after prolonged vecuronium administration. The accuracy of such simulations depends entirely on inputting the correct parameter values for this major active metabolite.

Vecuronium Impurity Profiling

In pharmaceutical quality control and reference standard manufacturing, desdiacetylvecuronium bromide (Vecuronium Bromide Related Compound C or EP Impurity D) [5] is required for the identification and quantification of potential degradation products or process impurities in vecuronium bromide API. Its distinct chemical structure and known relative potency (1.4x less potent than vecuronium in cats) [6] are crucial for establishing purity specifications and understanding the potential pharmacological impact of impurities.

Application
Selection Property
Validation Focus
Metabolite quantitation in PK research
Metabolite-specific retention and ionization profile
Calibration accuracy and matrix effect assessment in plasma matrices
In vitro DDI and reversal pharmacology
Distinct reversal kinetics vs. vecuronium
Concentration-response modeling in tissue bath assays
PK/PD modeling of aminosteroids
Characterized human PK/PD parameters
Multi-compartmental model calibration with metabolite input
Vecuronium impurity profiling
Known relative potency and structural identity
Purity specification and pharmacological impact review

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